7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one
描述
7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one, also known as HZ-166, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its unique chemical structure makes it a potential candidate for drug development.
作用机制
The mechanism of action of 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been shown to inhibit the activity of several enzymes involved in cell growth and proliferation. In Alzheimer's disease, 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been shown to reduce the accumulation of amyloid beta plaques, which are believed to contribute to the development of the disease. In epilepsy, 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been shown to reduce seizure activity by modulating the activity of certain ion channels in the brain.
生化和生理效应
7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been shown to have several biochemical and physiological effects in animal models. In cancer research, 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. In Alzheimer's disease research, 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been shown to improve cognitive function by reducing inflammation and oxidative stress in the brain. In epilepsy research, 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been shown to reduce seizure activity by modulating the activity of certain ion channels in the brain.
实验室实验的优点和局限性
One of the main advantages of 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one for lab experiments is its unique chemical structure, which makes it a potential candidate for drug development. Additionally, 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been extensively studied in preclinical models, which provides a strong foundation for further research. However, one of the limitations of 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one is its relatively low solubility, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one. One potential direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and epilepsy. Another direction is to explore its potential as a drug candidate for other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one and to optimize its pharmacological properties for drug development.
合成方法
The synthesis of 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one involves a multi-step process that begins with the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with ethyl acetoacetate to yield 5-ethyl-1H-pyrazole-4-carboxylic acid ethyl ester. This intermediate is then converted to 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one by reacting with phosphorous oxychloride. Finally, the chloro derivative is converted to the desired compound, 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one, by reacting with sodium hydroxide in methanol.
科学研究应用
7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and epilepsy. In cancer research, 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In Alzheimer's disease research, 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been shown to improve cognitive function and reduce amyloid beta accumulation in animal models. In epilepsy research, 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one has been shown to reduce seizure activity in animal models.
属性
IUPAC Name |
7-hydroxy-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-3-1-4(11)9-5(8-3)6-2-7-9/h1-2,11H,(H,6,7,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSUQXAMLTWXCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)NC1=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294055 | |
Record name | 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one | |
CAS RN |
40775-75-5 | |
Record name | NSC93884 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93884 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。